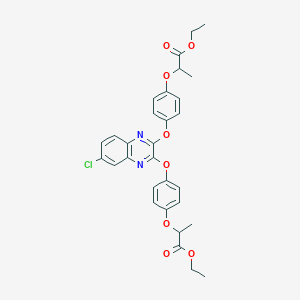
Diethyl 2,2'-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate is a complex organic compound with the molecular formula C30H29ClN2O8 and a molecular weight of 581.01 g/mol . This compound is known for its unique structure, which includes a quinoxaline core substituted with chloro and phenylene groups, making it a valuable intermediate in the synthesis of various chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate involves multiple steps, starting with the preparation of the quinoxaline core. The core is typically synthesized through the condensation of o-phenylenediamine with a suitable diketone, followed by chlorination to introduce the chloro substituent. The phenylene groups are then introduced through etherification reactions using appropriate phenol derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted quinoxalines.
科学的研究の応用
Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate has several scientific research applications, including:
作用機序
The mechanism of action of Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The chloro and phenylene groups may enhance the compound’s binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
Ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate: A fluoro analog of the herbicide quizalofopethyl.
Diethyl 5,5’-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate): Another complex ester with a different core structure.
Uniqueness
Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate is unique due to its specific combination of a quinoxaline core with chloro and phenylene substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C30H29ClN2O8 |
|---|---|
分子量 |
581.0 g/mol |
IUPAC名 |
ethyl 2-[4-[6-chloro-3-[4-(1-ethoxy-1-oxopropan-2-yl)oxyphenoxy]quinoxalin-2-yl]oxyphenoxy]propanoate |
InChI |
InChI=1S/C30H29ClN2O8/c1-5-36-29(34)18(3)38-21-8-12-23(13-9-21)40-27-28(33-26-17-20(31)7-16-25(26)32-27)41-24-14-10-22(11-15-24)39-19(4)30(35)37-6-2/h7-19H,5-6H2,1-4H3 |
InChIキー |
WORFMDAOZXHTND-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(C=C(C=C3)Cl)N=C2OC4=CC=C(C=C4)OC(C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



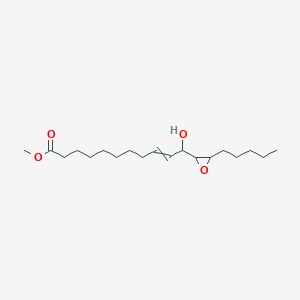
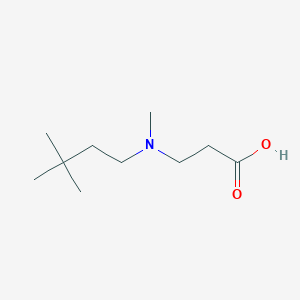
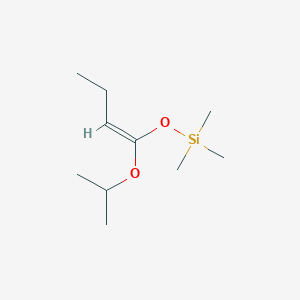
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)

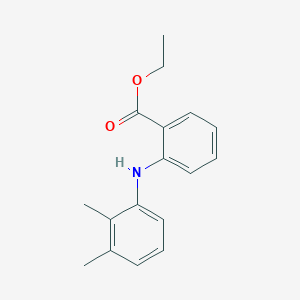
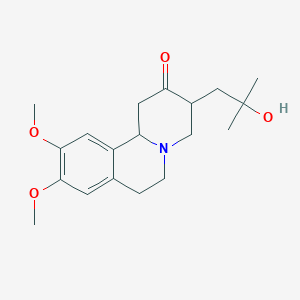
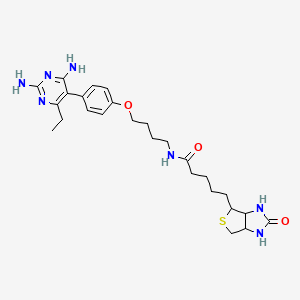

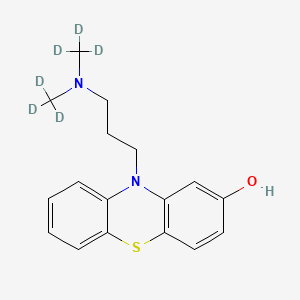
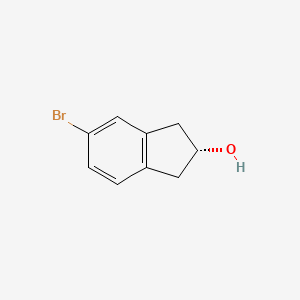
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B13445579.png)
![[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B13445594.png)
